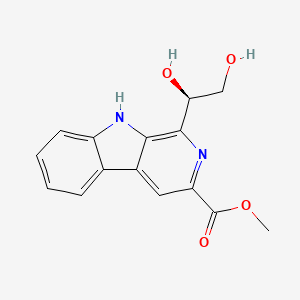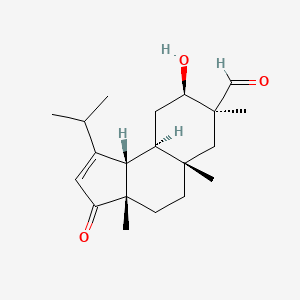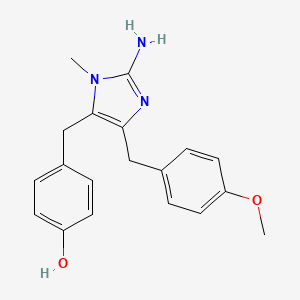
Naamine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naamine A is a natural product found in Notodoris citrina, Leucetta chagosensis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antiviral Properties
Naamine A, derived from the Indonesian sponge Leucetta chagosensis, has displayed significant antifungal activity. Specifically, it has shown effectiveness against the phytopathogenic fungus Cladosporium herbarum and mild cytotoxicity against certain cell lines. Moreover, naamine derivatives have demonstrated notable in vivo activity against tobacco mosaic virus, outperforming commercial plant virucides like ribavirin. This positions naamine A and its derivatives as promising agents in antifungal and antiviral research (Hassan et al., 2004); (Guo et al., 2018).
Role in Plant Zinc Homeostasis
Research on nicotianamine (NA), a variant of naamine, highlights its crucial role in plant zinc homeostasis. NA forms stable complexes with various metal cations, including zinc, and facilitates zinc trafficking in plants. It is particularly significant for biofortification efforts, as it binds zinc in rice grains in a form that is bioavailable for humans (Clemens et al., 2013).
Inhibition of Nitric Oxide Synthase
Naamine A has also been found to possess moderate antifungal and nitric oxide synthase inhibitory activities. This suggests its potential application in the study of fungal infections and conditions related to nitric oxide production (Dunbar et al., 2000).
Iron Deficiency and Hypertension Control
In the context of human health, studies have explored nicotianamine's roles in iron homeostasis and as a potential antihypertensive agent. It inhibits angiotensin I-converting enzyme, suggesting a role in hypertension management. Additionally, it is involved in controlling iron levels in plants, which has implications for biofortification and nutrition (Hayashi & Kimoto, 2007).
Enhancing Iron Bioavailability
Nicotianamine and its derivatives have shown to enhance iron bioavailability more effectively than other known enhancers. This property is particularly beneficial for improving the nutritional quality of staple plant foods (Beasley et al., 2019).
Antihypertensive Effects in Rice
Genetically modified rice containing higher levels of nicotianamine has been developed to exploit its antihypertensive properties. This biofortification approach aims to utilize the health benefits of nicotianamine in everyday diet (Usuda et al., 2009).
Biochemical and Molecular Analysis
Advanced analytical techniques have been used to study nicotianamine, contributing to our understanding of its role in physiological processes. This includes the use of isotopically labelled nicotianamine for fast and sensitive analysis (Schmidt et al., 2011).
Cosmetic Applications
In the field of dermatology, derivatives like N-acetyl glucosamine (a related compound to naamine) have been used in topical treatments for hyperpigmentation disorders. This demonstrates the broader applicability of naamine-related compounds beyond traditional medical or agricultural fields (Bissett et al., 2007).
Electronic Structure Studies
The electronic structures of naamine A have been studied to understand their charge transfer properties, which is vital for comprehending their biological activity at a molecular level (Jiang et al., 2011).
Eigenschaften
Produktname |
Naamine A |
|---|---|
Molekularformel |
C19H21N3O2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
4-[[2-amino-5-[(4-methoxyphenyl)methyl]-3-methylimidazol-4-yl]methyl]phenol |
InChI |
InChI=1S/C19H21N3O2/c1-22-18(12-14-3-7-15(23)8-4-14)17(21-19(22)20)11-13-5-9-16(24-2)10-6-13/h3-10,23H,11-12H2,1-2H3,(H2,20,21) |
InChI-Schlüssel |
UKDSUTMIUKSRCH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N=C1N)CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)O |
Synonyme |
naamine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



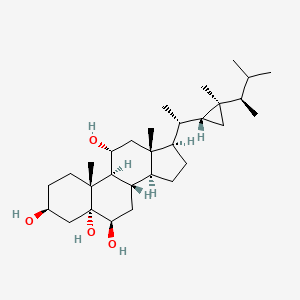

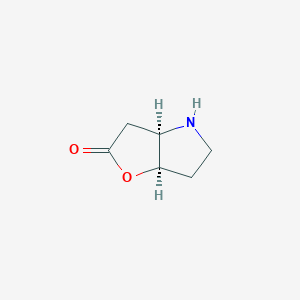
![[(2R,3R,4aS,5S,8aR)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate](/img/structure/B1245969.png)
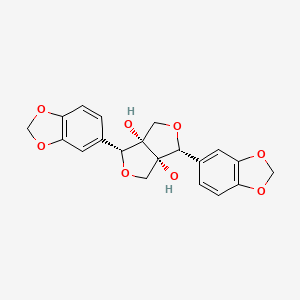
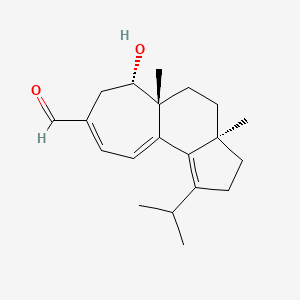
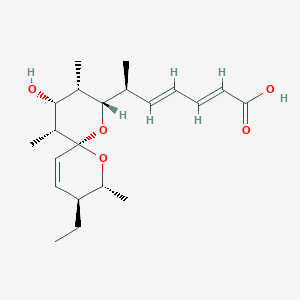
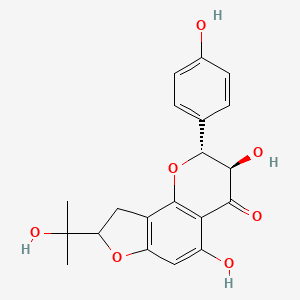
![(1S,2R,4R,7E,9S,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1245979.png)
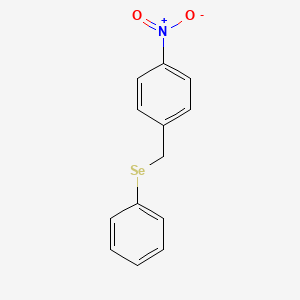

![N-benzyl-1-(2-chloro-2-phenyl-ethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1245983.png)
